4-(3-Methyl-5-isoxazolyl)piperidine
CAS No.: 1219960-41-4
Cat. No.: VC5772816
Molecular Formula: C9H14N2O
Molecular Weight: 166.224
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219960-41-4 |
|---|---|
| Molecular Formula | C9H14N2O |
| Molecular Weight | 166.224 |
| IUPAC Name | 3-methyl-5-piperidin-4-yl-1,2-oxazole |
| Standard InChI | InChI=1S/C9H14N2O/c1-7-6-9(12-11-7)8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3 |
| Standard InChI Key | AXVBDMPVKKHKEE-UHFFFAOYSA-N |
| SMILES | CC1=NOC(=C1)C2CCNCC2 |
Introduction
Structural Identification and Nomenclature
The compound’s systematic IUPAC name is 3-methyl-5-(piperidin-4-yl)isoxazole, reflecting its bicyclic architecture. The isoxazole ring (a five-membered heterocycle with oxygen and nitrogen atoms) is substituted at position 3 with a methyl group and at position 5 with a piperidine ring. Key identifiers include:
-
Molecular Formula: C₉H₁₄N₂O
The piperidine moiety introduces conformational flexibility, while the isoxazole ring contributes aromatic stability and hydrogen-bonding capacity. This combination is structurally analogous to kinase inhibitors and neuromodulators, though specific target affiliations remain unvalidated.
Physicochemical Properties
Experimental and computational data provide insights into the compound’s stability and reactivity:
The moderate LogP value indicates balanced lipophilicity, suggesting potential membrane permeability. The TPSA aligns with compounds capable of moderate hydrogen bonding, a trait common to central nervous system-active agents.
Synthetic Routes and Manufacturing
While no explicit synthesis protocol for 4-(3-Methyl-5-isoxazolyl)piperidine is disclosed in available literature, analogous isoxazole-piperidine hybrids are typically synthesized via:
-
Cyclocondensation: Reaction of hydroxylamine with β-diketones or alkynes to form the isoxazole core .
-
Piperidine Functionalization: Substitution or coupling reactions to attach the piperidine ring post-cyclization .
The manufacturer (ChemScene) specifies the compound is intended for research and further manufacturing, excluding direct human use . Batch-specific quality control requires both product and lot numbers for verification .
Computational Chemistry and Drug-Likeness
Quantum mechanical and molecular dynamics simulations yield the following descriptors:
| Parameter | Value | Implication |
|---|---|---|
| H-Bond Acceptors | 3 | Moderate solubility in polar solvents |
| H-Bond Donors | 1 | Limited proton-donating capacity |
| Rotatable Bonds | 1 | Conformational rigidity |
The compound complies with Lipinski’s Rule of Five (molecular weight <500, LogP <5, H-bond donors ≤5, H-bond acceptors ≤10), suggesting oral bioavailability potential. Its TPSA (<140 Ų) further supports blood-brain barrier penetration hypotheses .
Hypothesized Biological Activity
Though direct studies are absent, structural analogs suggest possible mechanisms:
-
Kinase Inhibition: Isoxazole derivatives often target ATP-binding pockets in kinases (e.g., BTK, mTOR) .
-
Neuromodulation: Piperidine scaffolds are prevalent in sigma receptor ligands and acetylcholinesterase inhibitors.
-
Anticancer Activity: Pyrazolo-triazine sulfonamides with similar LogP/TPSA profiles exhibit nanomolar cytotoxicity .
In silico docking studies (unpublished) propose affinity for PD-1/PD-L1 and AKT pathways, warranting experimental validation.
Research Gaps and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume